molecular formula C20H16F2N2O3S B3534763 N-(2,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

N-(2,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B3534763
M. Wt: 402.4 g/mol
InChI Key: NCIDREGZXSAIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, commonly known as DFP-10825, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic benefits.

Mechanism of Action

DFP-10825 exerts its therapeutic effects by inhibiting the activity of HDAC6, HSP90, and PDE10A, which are involved in the regulation of protein degradation, protein folding, and cAMP signaling, respectively. By inhibiting the activity of these enzymes and receptors, DFP-10825 can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DFP-10825 can inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that DFP-10825 can reduce tumor growth and improve cognitive function in animal models of cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments, including its small size, high potency, and selectivity for specific enzymes and receptors. However, it also has some limitations, including its potential toxicity and lack of specificity for certain cellular processes.

Future Directions

DFP-10825 has several potential future directions for scientific research, including its use as a therapeutic agent in cancer, inflammation, and neurological disorders. It could also be used as a tool for studying the role of HDAC6, HSP90, and PDE10A in various cellular processes. Additionally, further research is needed to investigate the potential toxic effects of DFP-10825 and its specificity for certain cellular processes.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes and receptors, including HDAC6, HSP90, and PDE10A, which are involved in the regulation of various cellular processes.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(2,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3S/c1-24(28(26,27)17-5-3-2-4-6-17)16-10-7-14(8-11-16)20(25)23-19-12-9-15(21)13-18(19)22/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIDREGZXSAIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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